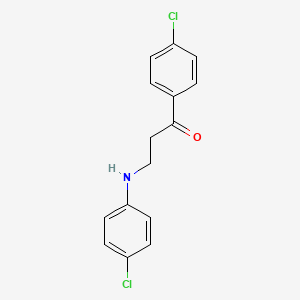

3-(4-Chloroanilino)-1-(4-chlorophenyl)-1-propanone

Descripción

3-(4-Chloroanilino)-1-(4-chlorophenyl)-1-propanone is a chlorinated aromatic ketone derivative characterized by a propanone backbone substituted with a 4-chloroanilino group at the 3-position and a 4-chlorophenyl group at the 1-position. These compounds are intermediates in indole synthesis and have applications in medicinal chemistry due to their aromatic and hydrogen-bonding motifs .

Structure

3D Structure

Propiedades

IUPAC Name |

3-(4-chloroanilino)-1-(4-chlorophenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2NO/c16-12-3-1-11(2-4-12)15(19)9-10-18-14-7-5-13(17)6-8-14/h1-8,18H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDASDCVLXFWBFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCNC2=CC=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloroanilino)-1-(4-chlorophenyl)-1-propanone typically involves the reaction of 4-chloroaniline with 4-chlorobenzaldehyde under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In industrial settings, the production of 3-(4-Chloroanilino)-1-(4-chlorophenyl)-1-propanone may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining stringent quality control standards.

Análisis De Reacciones Químicas

Types of Reactions

3-(4-Chloroanilino)-1-(4-chlorophenyl)-1-propanone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The chlorine atoms in the aromatic rings can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like sodium hydroxide (NaOH) and sulfuric acid (H2SO4) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Aplicaciones Científicas De Investigación

3-(4-Chloroanilino)-1-(4-chlorophenyl)-1-propanone has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 3-(4-Chloroanilino)-1-(4-chlorophenyl)-1-propanone involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparación Con Compuestos Similares

Table 1: Key Structural and Functional Differences

Structural and Electronic Effects

Role of Halogen Substituents

Functional Group Modifications

- α,β-Unsaturated Ketones: Compounds like (E)-1-(4-chlorophenyl)-3-p-tolylprop-2-en-1-on exhibit conjugated double bonds, enabling Michael addition reactions with cellular thiols, which underpin their cytotoxicity (IC₅₀ = 100 µg/mL) . In contrast, the saturated propanone backbone of 3-(4-chloroanilino)-1-(4-chlorophenyl)-1-propanone lacks this reactivity, correlating with reduced bioactivity.

- Amino Groups: The 4-chloroanilino group in the target compound may engage in intermolecular hydrogen bonding (N–H···O), as seen in analogs like ethyl 4-(4-chloroanilino)-1-(4-chlorophenyl)-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate, which forms dimeric crystal structures .

Crystallographic and Physicochemical Properties

Table 2: Crystallographic Data Comparison

- Solubility: The target compound’s low solubility in polar solvents (e.g., water) is typical of chlorinated aromatics, whereas analogs with morpholinyl or piperidinyl groups (e.g., 3-(4-morpholinyl)-1-phenyl-1-propanone) exhibit improved solubility due to tertiary amine basicity .

Actividad Biológica

3-(4-Chloroanilino)-1-(4-chlorophenyl)-1-propanone, a compound with significant potential in medicinal chemistry, has garnered interest due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, providing a comprehensive overview for researchers and professionals in the field.

Chemical Structure and Properties

The compound has the molecular formula C15H14Cl2N2O and a molecular weight of approximately 303.19 g/mol. Its structure includes a propanone backbone with two chlorinated phenyl groups and an aniline moiety, which contribute to its chemical reactivity and biological interactions.

Structural Features

- Molecular Formula : C15H14Cl2N2O

- Molecular Weight : 303.19 g/mol

- Functional Groups :

- Chlorinated phenyl groups

- Aniline group

Biological Activity

Research indicates that 3-(4-Chloroanilino)-1-(4-chlorophenyl)-1-propanone exhibits various biological activities, including:

- Antimicrobial Activity : The compound has shown promising results against several bacterial and fungal strains.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions.

- Receptor Modulation : The compound can interact with neurotransmitter receptors, influencing signaling pathways.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and electrostatic interactions with target molecules. The presence of chlorinated phenyl groups enhances its binding affinity to enzymes and receptors, potentially leading to altered biochemical pathways.

Antimicrobial Studies

A study published in PubMed highlighted the synthesis of 3-(4-chlorophenyl) derivatives and their evaluation for antifungal activity. Some derivatives demonstrated significant efficacy against pathogenic fungi and Mycobacterium tuberculosis H37Rv, suggesting that compounds with similar structures could be developed as antifungal and antitubercular agents .

Enzyme Interaction Studies

Research indicates that the compound can act as an inhibitor of certain enzymes. For instance, it has been shown to inhibit enzymes involved in the biosynthesis of critical cellular components, which could lead to therapeutic applications in treating infections or cancer .

Case Studies

-

Case Study on Antifungal Activity :

- Objective : Evaluate the antifungal activity of synthesized derivatives.

- Results : Several derivatives exhibited strong antifungal properties against four pathogenic strains.

- : The findings support further development of these compounds as potential antifungal agents.

-

Case Study on Enzyme Inhibition :

- Objective : Investigate the enzyme inhibition potential of 3-(4-Chloroanilino)-1-(4-chlorophenyl)-1-propanone.

- Results : The compound inhibited key metabolic enzymes, affecting cellular metabolism.

- : This inhibition may provide a pathway for therapeutic interventions in metabolic disorders.

Comparative Analysis

To better understand the uniqueness of 3-(4-Chloroanilino)-1-(4-chlorophenyl)-1-propanone, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-Amino-3-(4-chlorophenyl)-1-propanol | Lacks chlorinated phenyl groups | Simpler structure; different reactivity |

| 4-Chloroaniline | Amino group attached to benzene | Primarily used in dye synthesis |

| 2-Amino-2-(4-chlorophenyl)ethanol | Ethanol backbone instead of propanol | Different physical properties |

This table illustrates how the presence of both an amino group and a chlorinated phenyl ring contributes to the distinct reactivity and potential biological activities of this compound compared to its analogs.

Q & A

Q. What are the established synthetic routes for 3-(4-Chloroanilino)-1-(4-chlorophenyl)-1-propanone, and how can reaction conditions be optimized?

The compound is synthesized via condensation reactions involving substituted anilines and ketones. A common method involves reacting 4-chloroaniline with 1-(4-chlorophenyl)-2-propanone under reflux in ethanol or ethylene glycol. Optimization includes varying catalysts (e.g., γ-picoline hydrobromide) and heating methods (refluxing toluene or bromobenzene baths) to improve yield and purity . Reaction monitoring via TLC or HPLC is recommended to track intermediate formation.

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Data collection typically uses a Bruker APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å) at low temperatures (e.g., 100 K) to minimize thermal motion artifacts . For refinement, SHELXL (part of the SHELX suite) is widely used due to its robustness in handling small-molecule crystallography, including hydrogen-bonding networks and displacement parameters .

Advanced Research Questions

Q. What challenges arise in interpreting crystallographic data for this compound, especially regarding hydrogen bonding and π-interactions?

Crystallographic analysis reveals intermolecular N–H⋯O and C–H⋯O hydrogen bonds forming inversion dimers, but π-π interactions are notably absent despite the aromatic substituents . This absence may arise from steric hindrance from the chloro groups or non-planar molecular conformations. Researchers should validate packing patterns using software like Mercury (CCDC) and cross-reference with density functional theory (DFT) calculations to assess electronic contributions.

Q. How do structural modifications influence the compound’s reactivity and interaction with biological targets?

Substitutions on the anilino or propanone moieties alter electronic and steric properties. For example, replacing the chloro group with trifluoromethyl (as in similar compounds) enhances lipophilicity, potentially improving membrane permeability in biological assays . Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to enzymes like cytochrome P450, while synthetic analogs should be screened via enzyme inhibition assays to validate hypotheses .

Q. What methodological approaches are recommended for analyzing data contradictions in spectroscopic characterization?

Discrepancies in NMR or IR spectra between batches may stem from residual solvents, tautomerism, or polymorphic forms. To resolve these:

- Perform high-resolution mass spectrometry (HR-MS) to confirm molecular integrity.

- Use dynamic NMR (DNMR) to detect slow-exchange processes (e.g., keto-enol tautomerism).

- Compare experimental IR spectra with DFT-simulated vibrational modes (e.g., using Gaussian 16) .

Data Contradiction Analysis

Q. How can researchers address conflicting results in reaction yields during scale-up synthesis?

Batch inconsistencies often arise from inhomogeneous mixing or thermal gradients. Solutions include:

- Transitioning to continuous flow reactors for better heat/mass transfer .

- Employing design of experiments (DoE) to identify critical parameters (e.g., temperature, catalyst loading).

- Validating purity via differential scanning calorimetry (DSC) to detect polymorphic impurities .

Methodological Best Practices

Q. What strategies ensure reproducibility in crystallographic studies of this compound?

- Sample preparation: Grow crystals via slow evaporation in dichloromethane/hexane mixtures.

- Data collection: Use a small beam size (0.48 × 0.08 × 0.03 mm) to minimize radiation damage .

- Refinement: Apply the Hirshfeld surface analysis (CrystalExplorer) to validate intermolecular interactions and exclude disordered regions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.